BenchChemオンラインストアへようこそ!

Haloperidol

sigma-1 receptor neuroprotection butyrophenone selectivity

For D2 receptor research, Haloperidol's uniquely narrow D2/5-HT2A ratio (0.029) precludes serotonergic confounding, unlike atypical agents (ratio >28). Its high sigma-1 affinity (Ki 1.7 nM), absent in droperidol (Ki 2240 nM), makes it an essential tool for neuroprotection studies. Its metabolite, reduced haloperidol, shows an 85-fold lower D2 affinity, allowing the dissection of time-dependent receptor occupancy. As a reference standard, it validates novel candidates in both hyperdopaminergic and hypoglutamatergic preclinical models, making it an uncompromisable procurement choice for rigorous, reproducible antipsychotic research.

Molecular Formula C21H23ClFNO2
Molecular Weight 375.9 g/mol
CAS No. 3756-55-2
Cat. No. B557157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol
CAS3756-55-2
Synonymshaloperidol; Haldol; Eukystol; Serenace; Aloperidin; Aloperidol; Brotopon; Linton; 52-86-8; EinalonS; Aloperidolo; Galoperidol; Halojust; Halopoidol; Serenase; Serenelfi; Ulcolind; Uliolind; Vesalium; Halopal; Keselan; Mixidol; Peluces; Pernox; Sernas
Molecular FormulaC21H23ClFNO2
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
InChIKeyLNEPOXFFQSENCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14 mg/L (at 25 °C)
3.72e-05 M
In water, 1.4X10+1 mg/L @ 25 °C
16.7 mg/ml in alcohol at 25 °C
Freely sol in chloroform, methanol, acetone, benzene, dil acids
4.46e-03 g/L
23.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol (CAS 3756-55-2): High-Potency Typical Antipsychotic with Defined D2 Antagonism and Sigma-1 Affinity


Haloperidol is a butyrophenone-class typical antipsychotic and a potent central dopamine D2 receptor antagonist (Ki = 0.6–2.0 nM) [1]. It also exhibits significant affinity for sigma-1 receptors (Ki = 1.7 nM) and demonstrates subtype-selective NMDA receptor antagonism [2]. The compound serves as a reference standard in antipsychotic research and is formulated as both an immediate-release oral dosage form and a long-acting injectable decanoate ester for sustained delivery [3].

Why Haloperidol Cannot Be Interchanged with Atypical Antipsychotics or Other Butyrophenones Without Compromising Experimental or Clinical Outcomes


Haloperidol's pharmacological profile differs substantially from both atypical antipsychotics (e.g., clozapine, risperidone) and other butyrophenones (e.g., droperidol, trifluperidol). It exhibits a uniquely narrow D2/5-HT2A affinity ratio of 0.029, indicating extreme D2 selectivity, whereas atypical agents show ratios of 28–59, reflecting balanced serotonin-dopamine antagonism [1]. Additionally, haloperidol binds sigma-1 receptors with 1,300-fold higher affinity than droperidol (Ki = 1.7 nM vs. 2240 nM), a target implicated in neuroprotection and cognition [2]. These quantitative disparities preclude generic substitution in both research and clinical contexts.

Haloperidol Differentiation: Quantitative Evidence for Scientific Selection Over Closest Analogs


Haloperidol Exhibits ~1,300-Fold Higher Sigma-1 Receptor Affinity than Droperidol

Haloperidol demonstrates a Ki of 1.7 ± 0.46 nM at the cloned sigma-1 receptor, whereas droperidol, a structurally related butyrophenone, exhibits a Ki of 2240 ± 499 nM, representing a 1,300-fold lower affinity [1]. Trifluperidol (Ki = 3.3 nM) and reduced haloperidol (Ki = 1.5 nM) show comparable sigma-1 binding, but only haloperidol maintains this high affinity while retaining potent D2 antagonism.

sigma-1 receptor neuroprotection butyrophenone selectivity

Haloperidol Displays a 70-Fold Lower D2/5-HT2A Affinity Ratio than Clozapine, Indicating Pure D2 Selectivity

Haloperidol binds D2 receptors with Ki = 2.0 nM and 5-HT2A receptors with Ki = 70 nM, yielding a D2/5-HT2A affinity ratio of 0.029. In contrast, clozapine exhibits a Ki of 144 nM at D2 and 5.2 nM at 5-HT2A, yielding a ratio of 28—a 965-fold difference in ratio magnitude [1]. Risperidone (ratio = 29) and aripiprazole (ratio = 0.10) also show substantially higher D2/5-HT2A ratios.

D2 receptor 5-HT2A receptor atypical antipsychotic receptor selectivity

Haloperidol Demonstrates 85-Fold Higher D2 Affinity than Its Primary Metabolite, Reduced Haloperidol

Haloperidol binds to dopamine D2 receptors with a Ki of 2.8 nM. Its carbonyl-reduced metabolite, reduced haloperidol, exhibits an 85-fold lower D2 affinity (Ki = 239 nM) while maintaining nearly equal sigma receptor affinity [1]. This metabolic conversion alters the pharmacological profile over time, a phenomenon not observed to the same extent with droperidol or trifluperidol.

metabolism D2 receptor sigma receptor reduced haloperidol

Haloperidol Antagonizes Both NMDA Antagonist- and Dopamine Agonist-Induced Hyperactivity, Unlike Selective 5-HT2A Antagonists

In mouse behavioral models, haloperidol antagonized both NMDA antagonist-induced (MK-801, D-CPPene) and dopamine agonist-induced (d-amphetamine, GBR 12909) hyperactivity at doses that also reduced spontaneous locomotion at the highest dose tested [1]. In contrast, the selective 5-HT2A antagonist M100907 only counteracted NMDA antagonist-induced hyperactivity, leaving dopamine agonist-induced and spontaneous locomotion unaffected.

NMDA receptor glutamate behavioral pharmacology antipsychotic

Haloperidol Application Scenarios Where Differentiated Pharmacology Directly Drives Selection


D2 Receptor Selectivity Reference Standard in GPCR Screening Panels

When screening novel compounds for off-target D2 antagonism, haloperidol serves as the gold-standard selective D2 antagonist. Its D2/5-HT2A ratio of 0.029 contrasts sharply with atypical antipsychotics (clozapine ratio = 28) and selective 5-HT2A antagonists, enabling unambiguous interpretation of D2-mediated effects without serotonergic confounding [1].

Sigma-1 Receptor Pharmacology and Neuroprotection Studies

Haloperidol's high sigma-1 affinity (Ki = 1.7 nM) makes it a valuable tool for investigating sigma-1 receptor-mediated neuroprotection and NMDA receptor modulation. Unlike droperidol (Ki = 2240 nM), haloperidol engages this target at clinically relevant concentrations, allowing researchers to dissect sigma-1 contributions to antipsychotic mechanisms [2].

Metabolism-Dependent Pharmacological Shift Models

Haloperidol's conversion to reduced haloperidol, which exhibits an 85-fold lower D2 affinity (Ki = 239 nM) while retaining sigma-1 binding, provides a unique system for studying time-dependent shifts in receptor occupancy. This property is not shared by droperidol or trifluperidol, making haloperidol essential for investigating metabolite-mediated changes in pharmacodynamic profiles [3].

Broad-Spectrum Antipsychotic Behavioral Screening

In preclinical behavioral models, haloperidol antagonizes both hyperdopaminergic (d-amphetamine, GBR 12909) and hypoglutamatergic (MK-801, D-CPPene) hyperactivity, establishing it as a reference compound for validating novel antipsychotic candidates with broad efficacy [4].

Quote Request

Request a Quote for Haloperidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.